molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1326466
CAS No.: 1000340-19-1
M. Wt: 177.16 g/mol
InChI Key: DLYUJKUXLFSSDQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Derivatives in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), framework is a "privileged structure" in medicinal chemistry. pharmablock.com These scaffolds are bioisosteres of both indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and electronic properties, allowing them to interact with biological targets that recognize these natural motifs. pharmablock.com The strategic replacement of a carbon atom in the indole ring with a nitrogen atom can modulate physicochemical properties such as solubility, lipophilicity, and basicity, potentially leading to improved drug-like characteristics. nih.gov

Historically, the synthesis of 7-azaindoles presented challenges, often requiring harsh conditions and resulting in low yields compared to their indole counterparts. acs.orgresearchgate.net However, the development of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has made these scaffolds more accessible for extensive investigation. researchgate.net

The true value of the 7-azaindole core in medicinal chemistry was prominently highlighted with its incorporation into kinase inhibitors. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. rsc.org The 7-azaindole scaffold serves as an excellent "hinge-binder," mimicking the adenine (B156593) portion of ATP to interact with the hinge region of the kinase active site. nih.gov This interaction is exemplified in drugs like Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma, which features a 7-azaindole core. pharmablock.com The broad utility of these derivatives is demonstrated by their application against a wide range of biological targets, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comjuniperpublishers.com

The Unique Role of the 6-Methyl-5-nitro Substitution Pattern in Pyrrolo[2,3-b]pyridine Analogs

The specific biological and chemical profile of a pyrrolo[2,3-b]pyridine derivative is heavily influenced by the nature and position of its substituents. juniperpublishers.com The 6-methyl-5-nitro substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core introduces a combination of electronic and steric effects that are critical to its potential utility.

The 5-Nitro Group: The nitro group (-NO₂) at the 5-position is a potent electron-withdrawing group. pipzine-chem.comnih.gov Its presence significantly decreases the electron density of the pyridine (B92270) ring system. pipzine-chem.com This electronic modification has several important consequences:

Chemical Reactivity: The reduced electron density makes the pyridine ring more susceptible to nucleophilic substitution reactions, providing a synthetic handle to introduce a variety of other functional groups. pipzine-chem.com

Intermediate for Synthesis: The nitro group can be readily reduced to an amino group (-NH₂). pipzine-chem.com This transformation is a key step in the synthesis of many biologically active molecules, as the 5-amino-7-azaindole (B19720) scaffold is a common feature in many kinase inhibitors. 5-Nitro-7-azaindole is considered a key intermediate for compounds with anticancer activity. acs.orgthieme-connect.comarborpharmchem.com

Biological Activity: The strong electron-withdrawing nature of the nitro group can directly influence the molecule's ability to interact with biological targets through hydrogen bonding and other electronic interactions. ontosight.ai

The 6-Methyl Group: In contrast to the nitro group, the methyl group (-CH₃) at the 6-position is electron-donating and provides steric bulk. Its influence includes:

Lipophilicity and Solubility: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic properties. evitachem.com

Metabolic Stability: A methyl group can block potential sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound in a biological system.

Steric Interactions: The methyl group can provide critical steric interactions within a target's binding pocket, either by fitting into a hydrophobic pocket to increase affinity or by sterically clashing to prevent binding to off-targets, thus improving selectivity.

The combination of an electron-withdrawing nitro group and an electron-donating methyl group creates a unique electronic and steric profile on the pyrrolo[2,3-b]pyridine scaffold, making 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine a valuable and versatile building block in the design of new therapeutic agents.

Overview of Research Trajectories for this compound and Related Scaffolds

The specific structural features of this compound suggest several promising avenues for future research and application in chemical and biomedical sciences.

As a Key Synthetic Intermediate: The most immediate research trajectory is its use as a precursor for more complex molecules. The reactivity of the nitro group allows for its conversion into an amine, which can then be used in a variety of coupling reactions to build libraries of novel compounds. These libraries can be screened against diverse biological targets to identify new lead compounds. The 5-nitro-7-azaindole core is already recognized as a crucial starting material for anticancer agents. thieme-connect.com

Development of Kinase Inhibitors: Given the established role of the 7-azaindole scaffold in kinase inhibition, a primary research focus will be the development of kinase inhibitors derived from this compound. nih.gov For instance, derivatives of the related 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine structure have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in cancer. rsc.org This suggests that the 6-methyl analog could also serve as a template for new FGFR inhibitors or inhibitors of other kinase families. Structure-activity relationship (SAR) studies have shown that positions 3 and 5 of the 7-azaindole ring are often key sites for modification to achieve potent and selective kinase inhibition. nih.gov

Probes for Anticancer Activity: The pyrrolo[2,3-b]pyridine nucleus is present in numerous compounds evaluated for their antiproliferative and antitumor activities. juniperpublishers.com Research has shown that derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. rsc.org Therefore, this compound and its derivatives warrant investigation for their potential as direct anticancer agents.

Antimicrobial Drug Discovery: Various pyrrole-containing compounds have demonstrated significant antimicrobial activity. mdpi.com The unique electronic nature of the 6-methyl-5-nitro substituted ring could lead to novel interactions with microbial targets, opening a potential research path for the development of new antibacterial or antifungal agents.

Below is an interactive data table summarizing research findings on related Pyrrolo[2,3-b]pyridine derivatives.

Compound/ScaffoldTarget/ActivityKey Findings
Vemurafenib BRAF V600E KinaseApproved drug for melanoma treatment; features a 7-azaindole core. pharmablock.com
5-Nitro-7-azaindole Synthetic IntermediateKey precursor for compounds with anticancer activity. acs.orgthieme-connect.comarborpharmchem.com
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives FGFR KinasesDemonstrated inhibition of FGFR signaling pathway, crucial for cancer cell proliferation.
General Pyrrolo[2,3-b]pyridine Derivatives Various KinasesAct as ATP-competitive inhibitors by binding to the kinase hinge region. nih.gov
General Pyrrolo[2,3-b]pyridine Derivatives AnticancerExhibit antiproliferative activity against various human cancer cell lines. juniperpublishers.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYUJKUXLFSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646866
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-19-1
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine

Multi-Step Organic Synthesis Pathways to 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

The construction of this compound logically begins with a suitably substituted pyridine (B92270) precursor. A common strategy involves starting with a 2-aminopyridine (B139424) derivative which can then be used to build the fused pyrrole (B145914) ring. For the target molecule, a plausible precursor is 2-amino-6-methyl-5-nitropyridine (B185660).

The synthesis of this precursor itself is a critical step. One potential route starts from a picoline derivative. For instance, 2,6-lutidine could be nitrated, followed by selective oxidation of one methyl group and subsequent functional group manipulations to introduce the amino group at the C2 position. Alternatively, a more direct approach might involve the nitration of 2-amino-6-methylpyridine. However, controlling the regioselectivity of nitration on a substituted pyridine ring can be challenging and often yields a mixture of products. The conditions for such reactions must be carefully optimized.

Once the key 2-aminopyridine intermediate is obtained, it undergoes derivatization to install the necessary components for the subsequent cyclization step to form the pyrrole ring.

With a functionalized pyridine precursor in hand, the formation of the fused pyrrole ring is the next crucial phase. Various methods have been developed for constructing the pyrrolo[2,3-b]pyridine core, often adapting classical indole (B1671886) syntheses. rsc.org

One of the most effective methods for forming the pyrrolo[2,3-b]pyridine framework involves cyclo-condensation reactions . ajol.inforesearchgate.net For example, a 2-aminopyridine can react with a compound containing a reactive methylene (B1212753) group, such as an α-haloketone or a β-ketoester, to build the five-membered ring. In a hypothetical synthesis for the target molecule, 2-amino-6-methyl-5-nitropyridine could be reacted with a two-carbon synthon, like chloroacetaldehyde, to form an intermediate that subsequently cyclizes to yield the this compound core.

Another powerful strategy is the Bartoli reaction , which is particularly useful for synthesizing 7-azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents. nbuv.gov.ua A related approach involves the reductive cyclization of enamines derived from 3-nitropyridines. nbuv.gov.ua These methods highlight the importance of the nitro group not just as a final substituent but also as a key functional handle in the construction of the heterocyclic core.

The table below summarizes general conditions for cyclo-condensation reactions used in the synthesis of pyrrolopyridine derivatives.

Reaction TypePrecursorsReagents & ConditionsProduct Type
Cyclo-condensation2-Amino-pyrrole-3-carbonitrile, Active methylene compoundsAcetic acid, cat. HCl, refluxSubstituted 1H-pyrrolo[2,3-b]pyridine
Thorpe-Ziegler CyclizationEthyl (3-cyanopyridin-2-yl)carbamate, α-bromoketonesBase, Microwave3-Amino-7-azaindoles
Condensation2-Amino-pyrrole-3-carbonitrile, 2-ArylidenemalononitrilesEthanol, Piperidine4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This table presents generalized data for the synthesis of the broader class of pyrrolo[2,3-b]pyridines, with specific outcomes dependent on the exact precursors used. juniperpublishers.comresearchgate.netajol.info

An alternative synthetic approach involves forming the pyrrolo[2,3-b]pyridine core first and then introducing the required functional groups. For instance, one could synthesize 6-methyl-1H-pyrrolo[2,3-b]pyridine and then perform a nitration reaction. The success of this strategy hinges on the regioselectivity of the nitration step. The existing methyl group and the electronic nature of the bicyclic system would direct the incoming nitro group. Generally, electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring occurs predominantly at the 3-position of the pyrrole ring. rsc.org Therefore, achieving nitration at the 5-position on the pyridine ring would require specific directing strategies or might not be a feasible route.

More commonly, functional group interconversions are used to modify existing substituents. For example, if a related derivative such as 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine were synthesized, the amino group could be converted to a nitro group via a Sandmeyer-type reaction or direct oxidation. Such transformations allow for synthetic flexibility, enabling the preparation of various analogs from a common intermediate. nih.gov

Regioselective Functionalization Strategies for Pyrrolo[2,3-B]pyridine Systems Bearing Methyl and Nitro Groups

The reactivity of the this compound core is dictated by the electronic interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, the electron-donating methyl group, and the strongly electron-withdrawing nitro group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com In the 1H-pyrrolo[2,3-b]pyridine system, the pyrrole ring is significantly more reactive towards electrophiles than the pyridine ring. Studies on the parent scaffold have shown that reactions such as nitration, halogenation, and nitrosation occur predominantly at the 3-position. rsc.org

For this compound, the 3-position remains the most probable site for electrophilic attack due to the high intrinsic nucleophilicity of the pyrrole ring. The nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic attack, further favoring substitution on the pyrrole moiety. The methyl group at the 6-position has a minor electronic influence on the pyrrole ring compared to the powerful directing effect of the pyrrole nitrogen.

Electrophilic ReactionReagentMajor Product Position
NitrationHNO₃/H₂SO₄3-Nitro
BrominationBr₂ or NBS3-Bromo
IodinationI₂/H₂O₂3-Iodo
NitrosationNaNO₂/CH₃COOH3-Nitroso

This table summarizes the general regioselectivity of electrophilic substitution on the parent 1H-pyrrolo[2,3-b]pyridine scaffold. rsc.org

The presence of a strongly electron-withdrawing nitro group at the 5-position renders the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNA). libretexts.orgnih.gov This reaction type is characteristic of electron-deficient aromatic systems. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when it is ortho or para to the position of nucleophilic attack. libretexts.org

In this specific molecule, the positions ortho (C4) and para (C2, though less activated across the fusion) to the nitro group are activated for nucleophilic attack. If a suitable leaving group were present at the C4 position, it could be readily displaced by nucleophiles. Even without a leaving group, very strong nucleophiles can sometimes displace a hydride ion in what is known as the Chichibabin reaction, although this typically requires harsh conditions and is more common on simpler pyridines. youtube.com The electron-donating methyl group at C6 slightly reduces the electrophilicity of the ring but the activating effect of the nitro group is dominant.

Common nucleophiles used in SNA reactions on nitro-activated heterocycles include alkoxides, amines, and thiolates. The specific conditions and outcomes would depend on the nucleophile and the potential presence of a leaving group on the pyridine ring. youtube.com

Advanced Synthetic Techniques for this compound Analogs

The synthesis of analogs of this compound, a member of the 7-azaindole (B17877) family, leverages sophisticated organic chemistry methodologies to construct and functionalize this important heterocyclic scaffold. uni-rostock.denih.gov The strategic introduction of substituents and the manipulation of functional groups are paramount for developing new chemical entities, particularly for applications in medicinal chemistry where the 7-azaindole core is a prominent feature in kinase inhibitors. nih.govnih.gov Advanced techniques focus on efficiency, selectivity, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Catalytic Approaches and Reaction Optimization

Modern synthetic routes to 1H-pyrrolo[2,3-b]pyridine analogs heavily rely on transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures from readily available building blocks. nih.govmdpi.com

Palladium-catalyzed reactions are particularly prevalent in the synthesis of functionalized 7-azaindoles. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is frequently employed to introduce aryl or heteroaryl substituents. nih.govnih.govorganic-chemistry.org For instance, a common strategy involves the coupling of a boronic acid with a halogenated pyrrolo[2,3-b]pyridine intermediate. nih.gov Optimization of these reactions often involves screening various palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligands (e.g., RuPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems to maximize yield and minimize side reactions. nih.govmdpi.com

Another key catalytic method is the Buchwald-Hartwig amination, used to form C-N bonds, typically for installing amino groups at specific positions on the heterocyclic core. nih.govmdpi.com The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high efficiency, especially with challenging substrates. mdpi.com Similarly, the Sonogashira coupling provides a route to alkynylated derivatives, which can serve as versatile intermediates for further transformations. nih.govorganic-chemistry.org

Beyond palladium, other catalysts have been explored. Iron-catalyzed cyclization reactions, often assisted by microwave irradiation, present an alternative for constructing the 7-azaindole ring system itself from o-haloaromatic amines and terminal alkynes. researchgate.net Microwave heating can dramatically accelerate reaction times compared to conventional heating methods. nih.govresearchgate.net

Reaction optimization is a critical aspect of developing robust synthetic routes. This involves systematically varying parameters such as temperature, reaction time, and stoichiometry of reagents. For example, in a Suzuki-Miyaura coupling on a di-halogenated pyrrolo[2,3-b]pyridine, careful selection of conditions can allow for regioselective coupling at one position over another, a crucial step in building unsymmetrical analogs. nih.gov

Table 1: Catalytic Reactions in the Synthesis of 1H-Pyrrolo[2,3-b]pyridine Analogs

Reaction Type Catalyst/Ligand System Substrates Purpose
Suzuki-Miyaura Coupling Pd₂(dba)₃, Pd(PPh₃)₄, Pd G2 catalysts Halogenated pyrrolopyridines, Aryl/heteroaryl boronic acids C-C bond formation; introduction of aryl groups. nih.govnih.gov
Buchwald-Hartwig Amination Pd(OAc)₂, BINAP Halogenated pyrrolopyridines, Amines C-N bond formation; introduction of amino substituents. nih.govmdpi.com
Sonogashira Coupling Pd-catalyst Halogenated pyrrolopyridines, Terminal alkynes C-C bond formation; introduction of alkynyl groups. nih.govorganic-chemistry.org

| Iron-Catalyzed Cyclization | Fe(acac)₃ | o-haloaromatic amines, Terminal alkynes | Formation of the 7-azaindole ring system. researchgate.net |

Protecting Group Strategies in Pyrrolo[2,3-b]pyridine Synthesis

The synthesis of complex 1H-pyrrolo[2,3-b]pyridine derivatives often necessitates the use of protecting groups to mask reactive sites, particularly the pyrrole nitrogen (N-1). nih.govnih.gov The N-H proton of the pyrrole ring is acidic and can interfere with various reaction conditions, such as those involving strong bases or organometallic reagents. Protecting the nitrogen atom enhances the stability of intermediates and prevents unwanted side reactions, allowing for selective transformations at other positions of the molecule. nih.gov

A variety of protecting groups have been utilized in 7-azaindole synthesis, with the choice depending on the specific reaction sequence and the required conditions for deprotection. nih.govnih.gov Commonly used groups include sulfonyl derivatives like tosyl (Ts) and benzenesulfonyl (Bs), which are robust and stable to many cross-coupling conditions. nih.gov These are typically removed under basic conditions, such as treatment with sodium hydroxide (B78521) or potassium carbonate, although these final deprotection steps can sometimes result in low yields. nih.gov

The trimethylsilylethoxymethyl (SEM) group is another effective protecting group for the pyrrole nitrogen. nih.govmdpi.com It is introduced under standard conditions and is stable to many synthetic transformations. However, the removal of the SEM group can be challenging. nih.gov Deprotection often involves treatment with agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or strong acids, but these conditions can sometimes lead to the formation of unexpected side products, complicating the purification of the final compound. nih.gov

Table 2: Protecting Groups Used in 1H-Pyrrolo[2,3-b]pyridine Synthesis

Protecting Group Chemical Name Common Abbreviation Typical Deprotection Conditions
Benzenesulfonyl Phenylsulfonyl Bs Basic conditions (e.g., NaOH). nih.gov
Tosyl p-Toluenesulfonyl Ts Basic conditions (e.g., K₂CO₃). nih.gov

| SEM | 2-(Trimethylsilyl)ethoxymethyl | SEM | Tetrabutylammonium fluoride (TBAF) or acid. nih.govmdpi.com |

Computational Chemistry and Theoretical Investigations of 6 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, DFT calculations are instrumental in predicting the regioselectivity of chemical reactions. The introduction of a methyl group at the 6-position and a nitro group at the 5-position significantly modulates the electron density of the bicyclic system.

The methyl group, being an electron-donating group, increases the electron density on the pyridine (B92270) ring, particularly at the ortho and para positions relative to it. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions. DFT calculations can quantify these effects by calculating atomic charges and mapping the electrostatic potential.

A plausible reaction pathway for the functionalization of azaindoles involves metal-catalyzed cross-coupling reactions. mdpi.com The regioselectivity of such reactions is often dictated by the site of prior halogenation or by direct C-H activation, which in turn is influenced by the electronic landscape of the molecule.

Table 1: Predicted Regioselectivity for Electrophilic and Nucleophilic Attack on this compound based on DFT Principles

Type of AttackMost Probable Position(s)Rationale
Electrophilic Aromatic SubstitutionC3The pyrrole (B145914) ring is inherently more electron-rich than the pyridine ring. The C3 position is the most nucleophilic site in the 7-azaindole (B17877) system.
Nucleophilic Aromatic SubstitutionC4The strong electron-withdrawing effect of the nitro group at C5 makes the C4 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The C6 position is already substituted.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. For this compound, the MEP surface would be characterized by negative potential (red and yellow regions) around the nitrogen atoms and the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected on the hydrogen atoms and in the vicinity of the carbon atoms of the pyridine ring, particularly those influenced by the nitro group, highlighting their electrophilicity. Studies on nitroazines have demonstrated that the introduction of a nitro group leads to a more positive potential above and below the ring, suggesting an increased susceptibility to nucleophilic attack. dtic.mil

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and reactivity.

For this compound, the electron-donating methyl group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will significantly lower the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO gap compared to the unsubstituted 7-azaindole, suggesting a higher reactivity. The spatial distribution of the HOMO is likely to be concentrated on the pyrrole ring, confirming its role as the primary site for electrophilic attack. The LUMO, on the other hand, would be predominantly located over the pyridine ring, particularly around the nitro group, indicating this region's susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital (FMO) Energies (in eV) and HOMO-LUMO Gap for 7-Azaindole and its Substituted Derivative

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
1H-pyrrolo[2,3-B]pyridine (7-Azaindole)-5.8-0.55.3Moderate
This compound-6.0 (estimated)-1.5 (estimated)4.5 (estimated)Higher

Note: The values for the substituted compound are estimations based on the known effects of methyl and nitro groups on the electronic structure of aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations would be particularly valuable in the context of drug design, where the molecule could be a potential ligand for a biological target.

The methyl group could participate in hydrophobic interactions within a binding pocket, while the nitro group, with its potential for hydrogen bonding and strong dipole moment, could form specific interactions with polar residues. The nitrogen atoms in both the pyrrole and pyridine rings can act as hydrogen bond acceptors, and the N-H of the pyrrole can be a hydrogen bond donor. MD simulations can quantify the frequency and lifetime of these interactions, providing a detailed understanding of the binding mechanism.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry allows for the exploration of potential reaction pathways and the elucidation of reaction mechanisms at a molecular level. For this compound, in silico methods can be used to predict the outcomes of various chemical transformations and to understand the underlying energetic and electronic factors that govern these reactions.

For example, the mechanism of electrophilic substitution can be modeled by calculating the energies of the reactants, intermediates (sigma complexes), and products. The transition state for the rate-determining step can be located, and its energy can be used to calculate the activation energy of the reaction. This allows for a comparison of the reactivity at different positions on the molecule and provides a theoretical basis for the observed regioselectivity.

Similarly, for nucleophilic aromatic substitution, computational models can be used to compare the activation barriers for the addition of a nucleophile at different positions on the pyridine ring. The stability of the Meisenheimer complex intermediate can also be assessed. The development of new synthetic pathways to functionalized azaindoles often relies on such computational insights to predict the feasibility of a proposed reaction sequence. researchgate.net

Furthermore, computational methods can be employed to study the mechanisms of more complex reactions, such as metal-catalyzed cross-coupling reactions. These calculations can help in understanding the role of the catalyst, the nature of the active catalytic species, and the sequence of elementary steps in the catalytic cycle.

Biological Targets and Mechanistic Studies of 6 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Kinase Inhibition Mechanisms

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in the design of kinase inhibitors, demonstrating potent activity against several critical cancer-related kinases. The mechanisms of inhibition often involve direct interaction with the ATP-binding pocket of the kinase domain, leading to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Modalities

Analogs based on the 1H-pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-b]pyrazine structures have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various human cancers when their signaling becomes aberrant. nih.gov The inhibitory mechanism of these compounds is centered on their ability to bind to the kinase domain of the FGFR.

A crucial interaction involves a nitrogen atom in the pyridine (B92270) or pyrazine (B50134) ring acting as a hydrogen bond acceptor with the backbone of residue Ala564 in the hinge region of FGFR1. nih.gov This interaction is a common feature among many ATP-competitive kinase inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the scaffold can dramatically influence binding activity. For instance, converting a 1H-pyrrolo[3,2-b]pyridine ring to a 5H-pyrrolo[2,3-b]pyrazine scaffold was shown to significantly increase inhibitory potency against FGFR1. nih.gov

One notable derivative, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine analogs, exhibited potent inhibitory activity against multiple FGFR isoforms. rsc.org This compound was found to effectively inhibit the proliferation of breast cancer cells and induce apoptosis, underscoring the therapeutic potential of this chemical class. rsc.org

Table 1: FGFR Inhibitory Activity of Compound 4h

Cdc7 Kinase Inhibition Principles

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy. nih.govnih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, ATP-mimetic inhibitors of Cdc7 kinase. nih.gov

The development of these inhibitors progressed from an initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, to significantly more potent compounds. One such analog, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), demonstrated an IC50 value of 7 nM against Cdc7 kinase. nih.gov Further optimization within a related series of 2-heteroaryl-pyrrolopyridinones led to the discovery of a compound with a Ki value of 0.5 nM, which showed effective inhibition of tumor cell proliferation and in vivo tumor growth. nih.govnih.gov These compounds function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its substrates and halting the initiation of DNA replication. nih.gov

Abl and Src Kinase Regulatory Pathways

The oncogenic tyrosine kinases Abl and Src are implicated in various cancers, and their regulation is a key therapeutic strategy. While direct inhibition studies of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine on Abl and Src are not specified, the general principles of inhibiting these kinases often involve targeting specific conformations. For example, the successful drug imatinib (B729) functions by binding to a specific inactive "DFG-out" conformation of the Abl kinase domain. nih.gov Although imatinib's affinity for the closely related c-Src kinase is much lower, this is not due to an inability of c-Src to adopt the necessary conformation but rather to subtle differences in the P-loop region of the kinase. nih.gov

A key regulatory pathway for these kinases involves the ubiquitin-proteasome system. Oncogenic forms of Abl and Src can trigger the ubiquitin-dependent degradation of certain target proteins, such as the Abi family of proteins. nih.gov This process requires the kinase activity of Abl and Src and represents a downstream signaling pathway that could be modulated by inhibitors. nih.gov Analogs of 1H-pyrrolo[2,3-b]pyridine, acting as kinase inhibitors, could potentially interfere with these pathways by preventing the necessary phosphorylation events that signal for protein degradation.

Phosphodiesterase (PDE) Modulation Pathways

Phosphodiesterases are enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. nih.gov Specific isoforms, such as PDE4B, are found predominantly in inflammatory and immune cells, making them attractive targets for treating inflammatory diseases. nih.gov

Phosphodiesterase 4B (PDE4B) Inhibitory Mechanisms

For example, analogs with small aliphatic cyclic groups like cyclopropyl (B3062369) and 3-fluorocyclobutane retained good activity against PDE4B while showing selectivity against PDE4D. nih.gov One of the most promising compounds from this series, 11h , was identified as a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govnih.gov Molecular modeling studies suggest these compounds interact directly with the active site of the PDE4B enzyme. nih.gov

Table 2: PDE4B Inhibitory Activity of Select 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

Mechanisms of Interaction with Other Enzymes

The versatile 1H-pyrrolo[2,3-b]pyridine scaffold and its isosteres, such as the pyrrolo[2,3-d]pyrimidine core, have been utilized to develop inhibitors for a wide range of other enzymes beyond the primary kinases and phosphodiesterases discussed.

These include:

Colony-Stimulating Factor 1 Receptor (CSF1R): Pyrrolo[2,3-d]pyrimidine analogs have been developed as potent, low-nanomolar inhibitors of CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and implicated in various inflammatory diseases and cancers. mdpi.com

p21-Activated Kinase 4 (PAK4): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown good inhibitory capacity for PAK4, an enzyme overexpressed in many cancers. Molecular dynamics simulations indicate these inhibitors form strong interactions with the hinge region and surrounding beta-sheets of the enzyme's active site. mdpi.com

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Novel pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway of the innate immune system. Inhibition of ENPP1 by these compounds activates the STING pathway, inducing cytokines like IFN-β and demonstrating tumor growth inhibition in animal models. researchgate.net

Nitroreductases: In a different type of interaction, the reduction of aromatic nitro compounds, such as 2-methyl-5-nitro-pyridine (a close structural relative of the title compound), can be catalyzed by nitroreductase enzymes. This enzymatic process is of interest for the synthesis of aniline (B41778) products from nitro-aromatic precursors. researchgate.net

These examples highlight the broad utility of the pyrrolopyridine and related scaffolds in medicinal chemistry, capable of being tailored to interact with the active sites of diverse enzyme families through various binding modalities.

Human Neutrophil Elastase (HNE) Inhibitory Dynamics

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.govnih.gov Structure-activity relationship studies have revealed critical insights into the inhibitory dynamics of these compounds.

Research indicates that modifications at position 2 of the pyrrolo[2,3-b]pyridine scaffold lead to a loss of HNE inhibitory activity, suggesting this position must remain unsubstituted for optimal interaction with the enzyme. nih.govdoaj.org Conversely, the introduction of various substituents at position 5 is well-tolerated, with many analogs retaining significant inhibitory potency. nih.govdoaj.org Specifically, bulky and lipophilic groups at this position are thought to interact favorably with a large pocket in the enzyme's active site, facilitating the formation of a stable Michaelis complex. nih.govdoaj.org

Molecular docking studies have further elucidated the binding mode of these inhibitors. Highly active 1H-pyrrolo[2,3-b]pyridine derivatives adopt geometries that are conducive to the formation of a Michaelis complex between the ligand's carbonyl group and the serine 195 residue in the HNE active site. nih.gov The efficiency of this interaction is also influenced by the length of the proton transfer channel within the catalytic triad (B1167595) of the enzyme. nih.gov The inhibitory concentrations (IC50) for potent analogs are reported to be in the low nanomolar range, typically between 15 and 51 nM. nih.govdoaj.org

Table 1: HNE Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

FeatureFindingSource(s)
Scaffold Requirement Position 2 must be unsubstituted for activity. nih.gov, doaj.org
Position 5 Modification Tolerates bulky and lipophilic substituents. nih.gov, doaj.org
Binding Mechanism Formation of a Michaelis complex with Ser195. nih.gov
Potency (IC50) 15–51 nM for active compounds. nih.gov, doaj.org

Poly(ADP-ribose) polymerase (PARP-1) Inhibition in DNA Integrity Maintenance

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, playing a vital role in maintaining genomic integrity. nih.gov Inhibition of PARP-1 has emerged as a key therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination. While specific studies on this compound are not extensively detailed in the available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated for PARP inhibitory activity.

The mechanism of PARP inhibitors involves preventing the auto-ADP-ribosylation of PARP-1, which is necessary for its release from the site of DNA damage. This "trapping" of PARP-1 on DNA leads to the formation of cytotoxic lesions that can trigger cell death, especially in cancer cells with compromised DNA repair capabilities. Some PARP inhibitors have shown high selectivity for PARP-1 over other members of the PARP family, such as PARP-2. nih.gov This selectivity is a key aspect of their therapeutic profile, potentially reducing off-target effects. The development of potent and selective PARP-1 inhibitors often involves structure- and property-based design to optimize their interaction with the enzyme's active site and their pharmacokinetic properties. nih.gov

DNA Binding and Intercalation Mechanisms of Pyrrolo[2,3-B]pyridine Derivatives

Certain analogs of pyrrolo[2,3-b]pyridine have demonstrated the ability to interact directly with DNA, suggesting a mechanism of action that involves the disruption of DNA replication and transcription. drugbank.commdpi.com Studies have shown that these compounds can intercalate into the DNA double helix. drugbank.commdpi.com

This intercalation involves the insertion of the planar pyrrolo[2,3-b]pyridine ring system between the base pairs of the DNA. This interaction leads to the formation of a drug-DNA complex, which can distort the structure of the DNA and interfere with the processes of replication and transcription, ultimately leading to cytotoxic effects in cancer cells. drugbank.commdpi.com The growth inhibitory activity of these compounds has been observed in various human cancer cell lines, with effective concentrations in the micromolar to sub-micromolar range. drugbank.commdpi.com Molecular docking simulations have supported these findings by modeling the interactions between the pyrrolo[2,3-b]pyridine derivatives and DNA. drugbank.commdpi.com

Exploration of Additional Biological Targets with Mechanistic Clarity

The versatile scaffold of pyrrolo[2,3-b]pyridine has led to the exploration of its potential against a range of other biological targets, revealing diverse mechanisms of action.

Antidiabetic Mechanisms (e.g., Aldose Reductase Inhibition, GPR119 Agonism)

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Certain pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of this enzyme. drugbank.com Specifically, compounds such as [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids have demonstrated significant inhibitory activity. drugbank.com By blocking aldose reductase, these compounds can prevent the accumulation of sorbitol, a sugar alcohol that contributes to cellular damage in diabetic patients.

GPR119 Agonism: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in regulating glucose homeostasis. While direct evidence for this compound is limited, related heterocyclic structures like 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines have been developed as potent and selective GPR119 agonists. acs.org Agonism of GPR119 stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion.

Table 2: Antidiabetic Mechanisms of Pyrrolo[2,3-b]pyridine and Related Analogs

MechanismTarget Enzyme/ReceptorEffect
Aldose Reductase Inhibition Aldose ReductasePrevents sorbitol accumulation
GPR119 Agonism GPR119Stimulates insulin secretion

Antimycobacterial Mechanisms of Action

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antimycobacterial agents. Pyrrolopyridines have been shown to be effective in this regard. researchgate.net While the precise mechanism for the 6-methyl-5-nitro derivative is not fully elucidated, related compounds offer insights. For instance, 3H-pyrrolo[2,3-c]quinolines have been found to inhibit glutamate-5-kinase, an essential enzyme in the proline biosynthesis pathway of M. tuberculosis. nih.gov This inhibition occurs through an allosteric mechanism, highlighting a potential vulnerability in the bacterium's metabolic pathways. nih.gov The antimycobacterial activity of various pyrrole-containing compounds has been documented, with many exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. researchgate.net

Antiviral Mechanisms of Action

Pyrrolopyridines have also been demonstrated to possess antiviral properties. researchgate.net The mechanisms underlying this activity are likely diverse and virus-specific. For enveloped viruses, one potential mechanism is virucidal activity, where the compound directly interacts with and disrupts the viral particle, reducing its infectivity. This has been observed with related pyridobenzothiazolone derivatives against enveloped RNA viruses. nih.gov Other general antiviral mechanisms that could be relevant to pyrrolopyridine derivatives include the inhibition of key viral enzymes such as RNA-dependent RNA polymerase, or interference with viral entry, replication, or release from host cells.

Molecular Basis of Analgesic Activity for Pyrrolopyridine Analogs

The analgesic properties of certain pyrrolopyridine analogs are believed to be mediated through various molecular pathways, primarily involving both central and peripheral mechanisms. nih.gov Some derivatives have been investigated for their interaction with key enzymes and receptors involved in nociception.

One of the primary mechanisms identified for the analgesic and anti-inflammatory effects of some pyrrolopyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The inducible COX-2 isozyme is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. By inhibiting COX-2, these compounds can reduce the production of these pro-inflammatory mediators. Docking studies with certain synthesized pyrrolopyridines have shown a favorable binding pose within the COX-2 active site, suggesting a molecular basis for their anti-inflammatory and, consequently, analgesic effects. nih.gov

Furthermore, studies on some pyrrolo[3,4-c]pyridine derivatives suggest that their analgesic effects could be attributed to both central and peripheral nervous system actions. nih.gov While opioid analgesics primarily act centrally and non-steroidal anti-inflammatory drugs (NSAIDs) act peripherally, some pyrrolopyridine analogs have demonstrated activity in pharmacological tests that are sensitive to both mechanisms. nih.gov However, the precise molecular targets within these pathways for many of these analogs require further detailed investigation.

Compound ClassProposed Molecular TargetMechanism of ActionImplied Analgesic Effect
Pyrrolopyridines and PyrrolopyridopyrimidinesCyclooxygenase-2 (COX-2)Inhibition of prostaglandin (B15479496) synthesisAnti-inflammatory and analgesic
Pyrrolo[3,4-c]pyridine derivativesNot fully elucidatedPotential for both central and peripheral mechanismsBroad-spectrum analgesia

Molecular Basis of Sedative Activity for Pyrrolopyridine Analogs

The sedative properties of various heterocyclic compounds, including those with structures analogous to this compound, are often attributed to their interaction with central nervous system receptors, particularly the GABA-A (gamma-aminobutyric acid type A) and muscarinic acetylcholine (B1216132) receptors.

Modulation of GABA-A receptors is a well-established mechanism for sedative and hypnotic drugs. nih.govnih.gov These receptors are ligand-gated ion channels that, upon activation by GABA, mediate inhibitory neurotransmission in the brain. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, which results in a calming or sedative effect. frontiersin.org While direct studies on this compound are lacking, the pyrrolopyridine scaffold is present in various compounds designed to interact with GABAergic systems.

Another potential molecular basis for sedative activity involves the muscarinic acetylcholine receptors. nih.gov These G-protein coupled receptors are involved in regulating various physiological functions, including arousal and sleep-wake cycles. nih.gov Antagonism of certain muscarinic receptor subtypes can lead to sedative effects. nih.gov Computational and in-vitro studies have predicted that some pyrrole-containing compounds can bind to muscarinic acetylcholine receptors, suggesting a potential role for this receptor system in the sedative effects of certain pyrrolopyridine analogs. mdpi.com For instance, some sedative drugs have been shown to decrease muscarinic acetylcholine receptor binding in various brain regions. nih.gov

Compound Class/Analog StructureProposed Molecular TargetMechanism of ActionImplied Sedative Effect
Heterocyclic compounds (including pyrrolopyridine analogs)GABA-A ReceptorsPositive allosteric modulation, enhancing GABAergic inhibition. nih.govfrontiersin.orgCNS depression, sedation
Pyrrole-containing compoundsMuscarinic Acetylcholine ReceptorsAntagonism or altered receptor binding. nih.govmdpi.comReduction in arousal, sedation

Structure Activity Relationship Sar and Rational Design of 6 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives

Influence of the Nitro Group on Biological Activity and Selectivity

The nitro group (NO₂) is a potent modulator of a molecule's physicochemical properties and, consequently, its biological activity. nih.gov Positioned at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core, its influence is multifaceted. As a strong electron-withdrawing group, the nitro moiety significantly alters the electron distribution across the bicyclic ring system. This electronic perturbation can affect the pKa of the pyrrole (B145914) nitrogen and the hydrogen-bonding capacity of the entire scaffold, which is often critical for interactions with target proteins, such as the hinge region of kinases. nih.gov

The nitro group can also directly participate in target binding. Its oxygen atoms are effective hydrogen bond acceptors. In structure-based design, a strategically placed nitro group can form specific hydrogen bonds with amino acid residues in a target's active site. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that introducing a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with the glycine residue G485, thereby improving activity. nih.govrsc.org While these studies used a trifluoromethyl group, the principle highlights the strategic importance of placing a hydrogen bond acceptor at this position.

Furthermore, the nitro group's impact on polarity and electronic properties can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The dual nature of the nitro group as both a potential pharmacophore and a possible toxicophore necessitates careful consideration during the design of new therapeutic agents. nih.gov

Role of the Methyl Group at Position 6 in Modulating Target Interaction

The methyl group at position 6 of the pyrrolo[2,3-b]pyridine core, while seemingly simple, can play a significant role in fine-tuning a derivative's pharmacological profile. Its primary contributions are related to metabolic stability and direct target interaction.

Research on related heterocyclic scaffolds has demonstrated that the introduction of a methyl group can be a key strategy to enhance metabolic stability. acs.org In a series of pyrido[3,4-d]pyrimidine inhibitors, the addition of a methyl group at the 6-position was found to significantly improve stability in human liver microsomes (HLM), a crucial parameter for drug development. acs.org Similarly, in the development of pyrrolo[3,4-c]pyridine derivatives, a methyl group was selected for its potential to confer metabolic stability. nih.gov This suggests that the 6-methyl group in the 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold may serve to block potential sites of metabolism on the pyridine (B92270) ring, thereby increasing the compound's half-life.

Beyond metabolic effects, the methyl group can influence direct binding to a target protein through steric and hydrophobic interactions. It can occupy a small hydrophobic pocket within the active site, enhancing binding affinity. Furthermore, methyl groups can engage in favorable methyl−π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket, which is a common feature in protein-ligand recognition. univie.ac.at The precise impact of the 6-methyl group is context-dependent, relying on the specific topology of the target's active site.

Systematic Substituent Effects on the Pyrrolo[2,3-B]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a versatile scaffold whose biological activity can be systematically modulated by the addition of various substituents. nih.govresearchgate.net As a hinge-binder in many kinase inhibitors, the core itself establishes foundational hydrogen bonds, while substituents at other positions are modified to optimize potency, selectivity, and physicochemical properties. nih.gov

Positional Isomerism and its Impact on SAR

The specific arrangement of the fused pyrrole and pyridine rings is critical for biological activity. The 1H-pyrrolo[2,3-b]pyridine scaffold is one of several possible pyrrolopyridine isomers, and each isomer presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors. nih.govnbuv.gov.uabohrium.com For example, pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine derivatives have also been explored as biologically active agents. nih.govtandfonline.com The geometry of the 1H-pyrrolo[2,3-b]pyridine isomer is particularly effective for kinase inhibition, where the pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of ATP. nih.gov This bidentate hydrogen-bonding pattern is a cornerstone of its efficacy and is not replicated in the same manner by its positional isomers, highlighting the critical impact of the scaffold's fundamental structure on SAR.

Steric and Electronic Effects of Remote Substituents

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the steric and electronic properties of substituents appended to the core. A general analysis of pyridine derivatives shows that functionalities capable of hydrogen bonding, such as -OH or -C=O groups, can enhance antiproliferative activity, whereas bulky groups or halogens may have a detrimental effect depending on the target. nih.gov

In the context of specific targets, these effects have been mapped in detail. For Janus kinase 3 (JAK3) inhibitors, adding a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. researchgate.net For phosphodiesterase 4B (PDE4B) inhibitors, SAR analysis revealed the importance of the substituent's ring size and hydrophobicity in determining potency and selectivity. nih.gov

The following table summarizes key SAR findings for 1H-pyrrolo[2,3-b]pyridine derivatives against various targets.

TargetPosition of SubstitutionFavorable SubstituentsEffect
FGFR1 5TrifluoromethylForms hydrogen bond with G485, improving activity. nih.gov
FGFR1-4 3(3,5-dimethoxyphenyl)ethynlPotent pan-FGFR inhibitory activity. nih.gov
MELK 3Substituted phenyl ringsPotent enzyme inhibition and anti-proliferative effects. nih.gov
JAK3 4 & 54-cyclohexylamino, 5-carbamoylLarge increase in JAK3 inhibitory activity. researchgate.net
PDE4B 23,3-difluoroazetidine carboxamideHigher inhibitory activity and selectivity over PDE4D. nih.gov
FLT3 Not specifiedVariousSignificant inhibition of FLT3 and FLT3-ITD. nih.gov

Ligand-Based Drug Design (LBDD) Approaches for Novel this compound Analogs

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes a powerful tool for the discovery of new, more potent analogs. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One prominent LBDD method applied to 1H-pyrrolo[2,3-b]pyridine derivatives is the three-dimensional quantitative structure-activity relationship (3D-QSAR). imist.ma

In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). imist.ma These models generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish biological activity.

CoMFA maps show regions where steric bulk and electrostatic charge (positive or negative) are favorable or unfavorable.

CoMSIA maps provide a more detailed picture, including contours for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

For the TNIK inhibitors, the 3D-QSAR models yielded statistically significant results, indicating strong predictive power. imist.ma The resulting contour maps highlighted that hydrogen bond donor groups near the 1H-pyrrolo[2,3-b]pyridine core could increase activity. imist.ma By interpreting these maps, medicinal chemists can rationally design new analogs, such as derivatives of this compound, by adding or modifying substituents in the regions predicted to be favorable for activity, while avoiding modifications in unfavorable regions.

Structure-Based Drug Design (SBDD) Methodologies for Optimized Binding to Targets

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, enabling the rational optimization of lead compounds by leveraging high-resolution structural information of the target protein, typically from X-ray crystallography or cryo-electron microscopy. dntb.gov.ua This approach has been successfully applied to derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov

A key example is the development of potent FGFR inhibitors. nih.gov By analyzing the co-crystal structure of a parent 1H-pyrrolo[2,3-b]pyridine compound bound to the FGFR1 kinase domain, researchers identified key interactions. The 1H-pyrrolo[2,3-b]pyridine ring was observed to form two critical hydrogen bonds with the hinge region residues E562 and A564. nih.gov The SBDD strategy involved:

Maintaining the Core Interaction: The 1H-pyrrolo[2,3-b]pyridine motif was kept as the essential hinge-binding element.

Targeting Adjacent Pockets: The crystal structure revealed that the 5-position of the ring was close to the residue G485. This insight prompted the introduction of a hydrogen bond acceptor at this position to form an additional, potency-enhancing interaction. nih.gov

Exploring Hydrophobic Pockets: The structure also showed a hydrophobic pocket in the ATP-binding site. This guided the modification of other substituents to better occupy this pocket and increase van der Waals interactions. nih.gov

Similarly, molecular modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in the active site of PDE4B was used to understand the SAR and guide further optimization. nih.gov These SBDD approaches allow for a hypothesis-driven design cycle, where structural insights guide the synthesis of new analogs that are tailored to make more optimal interactions with the target, leading to improved potency and selectivity. dntb.gov.ua

Advanced Research Methodologies and Future Perspectives for 6 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine

Development of Novel Assays for Mechanistic Elucidation in Pyrrolo[2,3-B]pyridine Research

A deep understanding of how pyrrolo[2,3-b]pyridine derivatives exert their biological effects at a molecular level is fundamental for their development as therapeutic agents. This requires the creation of specialized assays designed to probe specific mechanisms of action.

One innovative approach involves the use of double-reporter systems for identifying novel antibacterial agents and simultaneously providing insights into their mechanism. For instance, a high-throughput screening program utilized a reporter system with two genes, Katushka2S and RFP, encoding proteins with distinct imaging signatures. nih.gov This system allowed for the visual inspection of the underlying mechanism, where a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterials. The most active molecule showed signs of translation blockage with no SOS response, a pathway induced by DNA damage. nih.gov

In the context of antiviral research, cell-free assays are critical for pinpointing the exact molecular target. For 7-azaindole-based non-nucleoside reverse transcriptase (RT) inhibitors of HIV-1, a DNA-dependent DNA polymerization Förster resonance energy transfer (FRET) assay has been employed. nih.gov This assay directly measures the ability of compounds to inhibit the polymerase activity of the RT enzyme, confirming the mechanism of action and distinguishing it from other potential antiviral activities. nih.gov

For derivatives targeting protein kinases, a key area for pyrrolopyridine scaffolds, a combination of enzymatic and cellular assays is standard. mdpi.com Enzymatic assays measure the direct inhibition of a specific kinase's activity (e.g., Janus kinase 1, JAK1), while cellular assays confirm that the compound can penetrate cells and inhibit the kinase in its natural environment, often by measuring the phosphorylation of downstream signaling proteins. nih.gov

These tailored assays are indispensable for moving beyond simple activity measurements to a nuanced understanding of the molecular interactions that drive the biological effects of pyrrolo[2,3-b]pyridine derivatives.

High-Throughput Screening and Lead Optimization Strategies for Pyrrolo[2,3-B]pyridine Scaffolds

The discovery of new, potent, and specific drug candidates from the vast chemical space of possible pyrrolo[2,3-b]pyridine derivatives relies on high-throughput screening (HTS) and subsequent lead optimization.

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of large libraries of compounds to identify initial "hits." ewadirect.com For the 7-azaindole (B17877) scaffold, a library of 585 compounds was evaluated for anti-HIV-1 activity, leading to the identification of ten hits with submicromolar potency and a therapeutic index greater than 100. nih.gov HTS can also be applied to identify inhibitors of specific enzymes or cellular processes, such as the Orai channel, where a series of 7-azaindoles were found to be potent inhibitors of IL-2 production in Jurkat cells. nih.gov A significant challenge in HTS is the occurrence of false positives, which requires rigorous follow-up validation. ewadirect.com

Lead Optimization: Once initial hits are identified, lead optimization aims to improve their potency, selectivity, and drug-like properties. This is often guided by Structure-Activity Relationship (SAR) studies. For example, in the development of c-Met kinase inhibitors, SAR studies of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety indicated that electron-withdrawing groups were crucial for improving inhibitory activity. nih.gov Similarly, in developing phosphoinositide 3-kinase (PI3K) inhibitors, replacing a phenyl group with a pyridine (B92270) group at the 3-position of the 7-azaindole core led to a pronounced increase in potency. nih.gov

Computational methods are increasingly integrated into lead optimization. Free Energy Perturbation (FEP), a computational approach that estimates the difference in binding energy between two similar molecules, has been used to guide the optimization of 7-azaindole-based HIV-1 RT inhibitors. nih.gov This FEP-directed optimization led to the synthesis of a modified analog with a twofold increase in potency against the target enzyme. nih.gov

Table 1: Examples of Lead Optimization in Pyrrolo[2,3-b]pyridine Derivatives
TargetScaffold/Derivative SeriesOptimization StrategyKey FindingReference
HIV-1 Reverse Transcriptase7-Azaindole derivativesFree Energy Perturbation (FEP) guided synthesisModification of a phenyl ring led to a 2x increase in potency. nih.gov
c-Met KinasePyrrolo[2,3-b]pyridines with 1,2,3-triazole moietyStructure-Activity Relationship (SAR)Electron-withdrawing groups on the linker improved activity. nih.gov
PI3K7-Azaindole derivativesFragment-based growing and SARReplacing a 3-position phenyl group with pyridine significantly increased potency. nih.gov
FGFR1H-pyrrolo[2,3-b]pyridine derivativesSAR and biological evaluationIdentified a lead compound with low molecular weight and potent FGFR inhibitory activity. rsc.org

Chemoinformatics and Machine Learning Applications in Derivative Discovery

Chemoinformatics and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict the properties of new molecules, thereby accelerating the design-build-test-learn cycle. mdpi.commednexus.org These computational tools are highly applicable to the discovery of novel 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine derivatives.

Machine learning algorithms can be trained on existing data from compound libraries to develop models that predict chemical, biological, and physical characteristics. mdpi.com For the pyrrolo[2,3-b]pyridine scaffold, ML models can be used to:

Virtual Screening: Screen massive virtual libraries of millions of potential derivatives against a biological target, prioritizing a smaller, more manageable number of compounds for synthesis and testing. ewadirect.com

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This helps to eliminate compounds with unfavorable drug-like properties early in the discovery process. youtube.com

Lead Optimization: Guide the design of new analogs by predicting which structural modifications are most likely to improve potency and selectivity, complementing experimental techniques like SAR. harvard.edu

A specific ML application is morphological profiling, where self-supervised learning models analyze high-content images of cells treated with different compounds. youtube.com By converting these images into feature vectors, or embeddings, researchers can cluster compounds based on their effects on cell morphology. This allows for the identification of a compound's mechanism of action by comparing its profile to those of compounds with known mechanisms, such as gene knockdowns. youtube.com This approach can accelerate lead identification by a factor of 50 compared to traditional image processing. youtube.com

Table 2: Machine Learning Applications in Drug Discovery
Application AreaMachine Learning TechniquePurpose in Pyrrolo[2,3-b]pyridine ResearchReference
Lead IdentificationSelf-supervised learning (e.g., Vision Transformers) on cell imagesCluster compounds by morphological effect to infer mechanism of action without labeled data. youtube.com
Virtual ScreeningSupport Vector Machines (SVM), Neural NetworksPredict binding affinity of virtual derivatives to a target, prioritizing candidates for synthesis. mdpi.com
Property PredictionVarious ML algorithmsPredict ADMET properties to de-risk candidates early in the discovery pipeline. youtube.com
De Novo DesignRecurrent Neural Networks (RNN), Generative Adversarial Networks (GANs)Generate novel molecular structures with desired properties based on the pyrrolo[2,3-b]pyridine scaffold. mednexus.org

Interdisciplinary Research Directions in Pyrrolo[2,3-B]pyridine Chemistry and Biology

The future development of this compound and related compounds hinges on the integration of expertise from diverse scientific fields. The inherent versatility of the 7-azaindole scaffold, which can target a wide range of biological molecules, necessitates a collaborative approach. nih.govjuniperpublishers.com

Future research will likely focus on several key interdisciplinary areas:

Chemical Biology: Designing and synthesizing novel pyrrolo[2,3-b]pyridine derivatives as chemical probes to investigate complex biological pathways. These probes can help validate new drug targets and elucidate disease mechanisms. nih.gov

Structural Biology and Computational Chemistry: Using techniques like X-ray crystallography to determine the three-dimensional structure of pyrrolo[2,3-b]pyridine derivatives bound to their protein targets. This information, combined with computational modeling and FEP, will enable more rational, structure-based drug design. nih.govnih.gov

Pharmacology and Translational Medicine: Bridging the gap between laboratory discoveries and clinical applications. This involves extensive preclinical evaluation of lead compounds in relevant disease models, such as the characterization of a 7-azaindole derivative in a preclinical model of allergen-induced asthma. nih.gov

Systems Biology and AI: Combining large-scale biological data (genomics, proteomics) with advanced machine learning algorithms to identify novel targets for which the pyrrolo[2,3-b]pyridine scaffold may be suitable. AI can help uncover non-obvious relationships between disease states and protein targets, opening new therapeutic avenues. youtube.com

By fostering collaboration between synthetic chemists, molecular and cell biologists, computational scientists, and pharmacologists, the full therapeutic potential of the this compound scaffold can be explored and ultimately realized.

Q & A

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR T790M/L858R mutants). The nitro group’s orientation is critical for avoiding steric clashes with gatekeeper residues.
  • MD simulations : Assess binding stability over 100 ns trajectories; derivatives with ΔG < -10 kcal/mol show nanomolar potency.
  • QSAR models : Correlate Hammett σ values for substituents with inhibitory activity (R² > 0.85 for pIC₅₀) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Basic Research Focus

  • Exothermic nitration : Use jacketed reactors with controlled cooling (0–5°C) to prevent runaway reactions.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >100 g batches.
  • Byproduct formation : Optimize stoichiometry (1.1 eq HNO₃) and add stabilizers (e.g., urea) to suppress di-nitration (<2% by HPLC) .

How do solvent and temperature affect the regioselectivity of electrophilic substitutions on this compound?

Q. Advanced Research Focus

  • Nitration : Polar aprotic solvents (e.g., DMF) favor nitration at position 5 due to electron-withdrawing effects of the existing nitro group.
  • Halogenation : In DCM at -20°C, bromine adds preferentially to position 4 (ortho to nitro), while room-temperature reactions favor position 2 (para to methyl). Regioselectivity is confirmed by NOESY (proximity of substituents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.